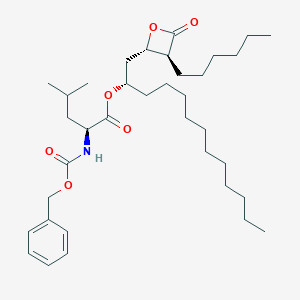

N-Deformyl-N-benzyloxycarbonyl Orlistat

描述

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is primarily used in proteomics research and has a molecular formula of C36H59NO6 with a molecular weight of 601.86 .

准备方法

The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves several steps, starting from the parent compound Orlistat. The process typically includes the deformylation and benzyloxycarbonylation of Orlistat under specific reaction conditions. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of organic solvents and catalysts to facilitate the reactions .

化学反应分析

N-Deformyl-N-benzyloxycarbonyl Orlistat undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Research

N-Deformyl-N-benzyloxycarbonyl Orlistat serves as an important compound in pharmacological studies, particularly in evaluating the efficacy and safety of lipase inhibitors. Its role as an impurity of Orlistat allows researchers to investigate the pharmacokinetics and dynamics of lipase inhibition more thoroughly. Studies have shown that Orlistat can reduce fat absorption by approximately 30%, leading to significant weight loss when combined with dietary modifications .

Analytical Chemistry

This compound is also pivotal in analytical method development and validation. It is used in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), ensuring that pharmaceutical products meet necessary regulatory standards . The ability to analyze impurities like this compound is critical for maintaining the integrity of drug formulations.

Drug Development

In drug formulation research, this compound can be utilized to enhance the stability and efficacy of new weight-loss medications. By studying its interactions with other compounds and its behavior in various environments, researchers can optimize formulations for better therapeutic outcomes.

Case Study 1: Efficacy in Weight Loss

A study conducted by Yu et al. demonstrated that patients administered Orlistat, which includes this compound as an impurity, showed a significant reduction in body mass index (BMI) and waist circumference when combined with dietary changes . This underscores the importance of understanding the role of such derivatives in enhancing the effectiveness of obesity treatments.

Case Study 2: Quality Control Analysis

In a recent investigation into the quality control processes for weight-loss medications, this compound was identified as a key marker for assessing the purity of Orlistat formulations. The study emphasized the necessity of including this compound in analytical methods to ensure compliance with pharmaceutical standards .

Comparative Data Table

作用机制

The mechanism of action of N-Deformyl-N-benzyloxycarbonyl Orlistat involves the inhibition of gastrointestinal lipases, enzymes responsible for the breakdown of dietary fats. By inhibiting these enzymes, the compound reduces the absorption of fats from the diet, leading to weight loss. The molecular targets include pancreatic lipase and other related enzymes involved in fat metabolism .

相似化合物的比较

N-Deformyl-N-benzyloxycarbonyl Orlistat can be compared with other lipase inhibitors such as:

Orlistat: The parent compound, widely used in clinical settings for weight management.

Tetrahydrolipstatin: Another derivative of Orlistat with similar lipase inhibitory properties.

Cetilistat: A newer lipase inhibitor with a different chemical structure but similar mechanism of action.

This compound is unique due to its specific modifications, which may offer distinct advantages in research applications .

生物活性

N-Deformyl-N-benzyloxycarbonyl Orlistat is a derivative of the well-known weight-loss drug Orlistat, which functions primarily as a lipase inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Orlistat and Its Derivatives

Orlistat is primarily used for obesity management by inhibiting gastrointestinal lipases, which reduces dietary fat absorption. The compound's mechanism involves the formation of a covalent bond with the serine residue in the active site of lipases, preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This results in a significant reduction in caloric intake from fats.

Chemical Structure

- Chemical Formula : C29H53NO5

- Molecular Weight : 451.74 g/mol

This compound retains the core mechanism of Orlistat but may exhibit enhanced properties due to structural modifications. The biological activity can be summarized as follows:

- Inhibition of Lipases : It inhibits pancreatic and gastric lipases, leading to decreased fat absorption.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1/S boundary in vitro, which may have implications for cancer therapy.

- Effects on Fatty Acid Synthase : The compound also inhibits the thioesterase domain of fatty acid synthase, which is crucial for fatty acid metabolism.

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound and its parent compound:

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Orlistat and its derivatives:

- Long-term Weight Management Study : A two-year study showed that participants taking Orlistat lost more weight compared to placebo (8.76 kg vs 5.81 kg) and regained less weight during maintenance phases .

- Lipid Metabolism Effects : In animal models, Orlistat administration resulted in significant reductions in body weight and body fat (17% weight loss observed in genetically obese mice) while also affecting lipid metabolism parameters such as triglycerides and cholesterol levels .

- Cancer Research Implications : Research indicates that inhibition of fatty acid synthase by Orlistat derivatives may reduce proliferation in certain cancer cell lines, suggesting potential applications beyond weight management .

属性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-94-1 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。